5-(2-aminoethyl)pyridine-2-carboxylic acid dihydrochloride
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Overview
Description
5-(2-aminoethyl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H10N2O2·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethyl)pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of 2-chloronicotinic acid with ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-aminoethyl)pyridine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 5-(2-nitroethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 5-(2-hydroxyethyl)pyridine-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-aminoethyl)pyridine-2-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-aminoethyl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-aminoethylpyridine: Lacks the carboxylic acid group, resulting in different chemical properties.
Pyridine-2-carboxylic acid: Lacks the aminoethyl group, affecting its reactivity and applications.
2-chloronicotinic acid: Contains a chlorine atom instead of the aminoethyl group, leading to different reactivity.
Uniqueness
5-(2-aminoethyl)pyridine-2-carboxylic acid dihydrochloride is unique due to the presence of both the aminoethyl and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2763777-04-2 |
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Molecular Formula |
C8H12Cl2N2O2 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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